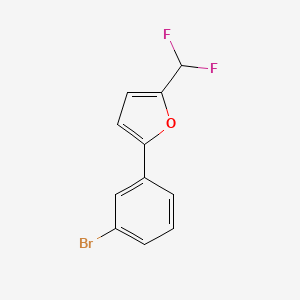

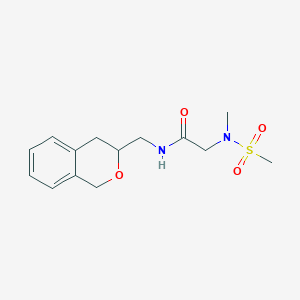

![molecular formula C18H14FN3OS B2560420 2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536711-68-9](/img/structure/B2560420.png)

2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

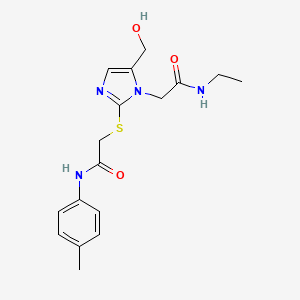

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are often synthesized using indole-2-carboxylic derivatives as starting materials .Molecular Structure Analysis

The compound contains an indole nucleus, which is aromatic in nature due to the presence of 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) . It also contains a fluorophenyl group and an ethylsulfanyl group attached to the indole nucleus.Scientific Research Applications

Quantitative Imaging of Serotonin Receptors

One of the applications of compounds related to the one you mentioned involves quantitative imaging of serotonin (5-HT1A) receptors. A study developed a method for the quantitative imaging of 5-HT(1A) receptors in healthy volunteers using a radioligand, which is a different compound but serves a similar purpose in neuroscience research. This method allows for the visualization and quantification of receptor distribution, providing insights into various neurological conditions (Passchier et al., 2000).

Metabolism and Disposition Studies

Another application area is the study of metabolism and disposition of compounds that act on the central nervous system, such as GABA type A receptor partial agonists. Research in this area focuses on understanding how these compounds are metabolized and eliminated from the body, which is crucial for the development of new therapeutic drugs. One study elucidated the metabolism and disposition of a novel compound in humans, highlighting the importance of such research in drug development (Shaffer et al., 2008).

Investigation of Carcinogenic Compounds

Research also extends to the investigation of carcinogenic compounds in food and the environment. One study measured the levels of heterocyclic amines, compounds similar in structure to the one you mentioned, in human urine. These compounds are known carcinogens, and their presence in the human body is linked to exposure through diet. This research is critical for assessing human exposure to carcinogens and informing public health policies (Ushiyama et al., 1991).

Mechanism of Action

properties

IUPAC Name |

2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3OS/c1-2-24-18-21-15-13-5-3-4-6-14(13)20-16(15)17(23)22(18)12-9-7-11(19)8-10-12/h3-10,20H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQQKCZJZYXFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethylsulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

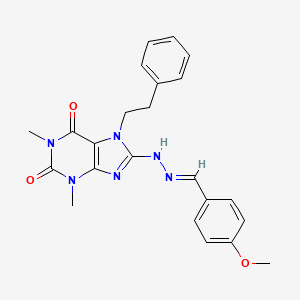

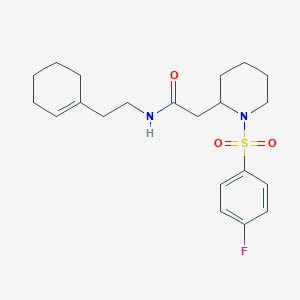

![N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2560338.png)

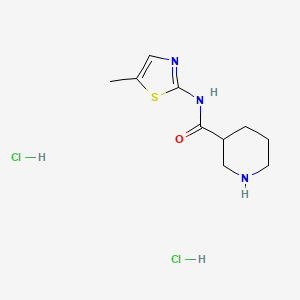

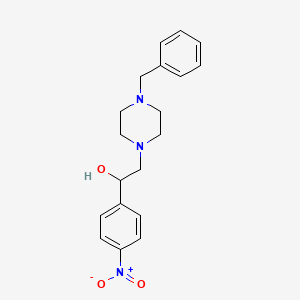

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)

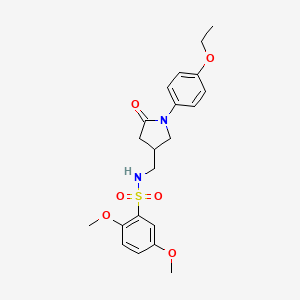

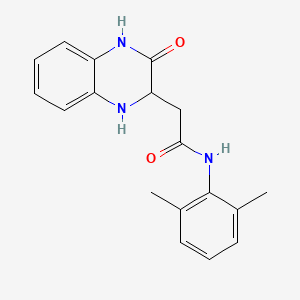

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2560354.png)

![5-[(difluoromethoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2560358.png)

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B2560360.png)